N-Isopropyl-N'-phenylethylenediamine

Mechanistic probe chemistry Imidazolidine hydrolysis pH-dependent regioselectivity

N-Isopropyl-N'-phenylethylenediamine (CAS 69038-55-7; IUPAC: N-phenyl-N'-propan-2-ylethane-1,2-diamine) is an unsymmetrical N,N′-disubstituted ethylenediamine with the molecular formula C11H18N2 and a molecular weight of 178.27 g·mol⁻¹. The compound is characterized by a flexible ethylene (–CH₂CH₂–) bridge connecting an N-isopropyl secondary amine on one terminus and an N-phenyl secondary amine on the other, distinguishing it fundamentally from the rigid p-phenylenediamine-cored antiozonants (e.g., IPPD, 6PPD) that dominate the rubber additive market.

Molecular Formula C11H18N2
Molecular Weight 178.27 g/mol
CAS No. 69038-55-7
Cat. No. B12644405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-N'-phenylethylenediamine
CAS69038-55-7
Molecular FormulaC11H18N2
Molecular Weight178.27 g/mol
Structural Identifiers
SMILESCC(C)NCCNC1=CC=CC=C1
InChIInChI=1S/C11H18N2/c1-10(2)12-8-9-13-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3
InChIKeyPGTSOSNUVMICIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-N'-phenylethylenediamine (CAS 69038-55-7) Procurement Guide: Core Identity and Sourcing Context


N-Isopropyl-N'-phenylethylenediamine (CAS 69038-55-7; IUPAC: N-phenyl-N'-propan-2-ylethane-1,2-diamine) is an unsymmetrical N,N′-disubstituted ethylenediamine with the molecular formula C11H18N2 and a molecular weight of 178.27 g·mol⁻¹ . The compound is characterized by a flexible ethylene (–CH₂CH₂–) bridge connecting an N-isopropyl secondary amine on one terminus and an N-phenyl secondary amine on the other, distinguishing it fundamentally from the rigid p-phenylenediamine-cored antiozonants (e.g., IPPD, 6PPD) that dominate the rubber additive market [1]. Its predicted physicochemical profile—density 0.968 g·cm⁻³, boiling point 299.5 °C at 760 mmHg, LogP 2.56, and polar surface area (PSA) 24.06 Ų—positions it as a moderately lipophilic, liquid diamine building block with two chemically distinct nitrogen environments . Documented applications include service as a synthetic intermediate for pharmacologically active imidazoline-piperazine hybrids [2] and as a precursor for unsymmetrical imidazolidines used in mechanistic probe studies .

Why N-Isopropyl-N'-phenylethylenediamine Cannot Be Replaced by p-Phenylenediamine-Based Antioxidants or Symmetrical Diamines


Generic substitution of N-Isopropyl-N'-phenylethylenediamine with either its p-phenylenediamine-cored namesake (IPPD, CAS 101-72-4) or symmetrical N,N′-disubstituted ethylenediamines introduces structural changes that propagate into measurable differences in molecular geometry, phase behavior, and chemical reactivity. The flexible ethylene bridge of the target compound (C–C single bond, freely rotating) contrasts with the rigid, fully conjugated p-phenylenediamine spacer of IPPD, resulting in a lower molecular weight (178.27 vs. 226.32 g·mol⁻¹), a substantially lower boiling point (299.5 °C vs. ~378 °C), and a liquid rather than solid physical state at ambient temperature . Substitution with symmetrical analogs such as N,N′-diphenylethylenediamine (mp 64–67 °C) or N,N′-dimethylethylenediamine eliminates the differentiated nitrogen environments that confer the pH-switchable regioselectivity documented in imidazolidine ring-opening studies . These differences are not cosmetic: procurement of the wrong diamine scaffold can result in failed cyclocondensation reactions, altered pharmacokinetic profiles of downstream drug candidates, or complete loss of the pH-dependent mechanistic switching behavior that defines the target compound's value in probe chemistry and medicinal chemistry applications.

Quantitative Differentiation Evidence for N-Isopropyl-N'-phenylethylenediamine (CAS 69038-55-7) Versus Closest Analogs


pH-Switchable Regioselectivity in Imidazolidine Ring Opening: N-Isopropyl-N'-phenyl vs. N,N'-Dimethyl and N,N'-Diphenyl Derivatives

The unsymmetrical 1,3-imidazolidine derived from N-Isopropyl-N'-phenylethylenediamine exhibits pH-switchable regioselectivity in acid-catalyzed ring opening that is absent in both the symmetrical N,N′-dimethyl and N,N′-diphenyl analogs. At pH > 6, ring opening proceeds exclusively via C–N phenyl bond cleavage (λmax 480 nm) with a hydronium-ion-catalyzed rate constant kH = 4 × 10⁷ M⁻¹·s⁻¹, matching the kinetic behavior of the N,N′-dimethyl derivative (kH = 2 × 10⁹ M⁻¹·s⁻¹) . However, at pH < 6, a second pathway becomes competitive: C–N isopropyl bond cleavage generates the N-phenyl Schiff base (λmax 512 nm), a product not accessible from either symmetrical comparator . By contrast, the N,N′-diphenyl imidazolidine opens with kH = 2.29 × 10³ M⁻¹·s⁻¹ (λmax 505 nm) and shows no pH-dependent pathway switching, while the N,N′-dimethyl derivative lacks the second nitrogen substituent diversity needed for regiochemical differentiation .

Mechanistic probe chemistry Imidazolidine hydrolysis pH-dependent regioselectivity Schiff base formation

Core Scaffold Differentiation: Ethylenediamine vs. p-Phenylenediamine Backbone Physicochemical Consequences

N-Isopropyl-N'-phenylethylenediamine (ethylenediamine core) and N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD, CAS 101-72-4; p-phenylenediamine core) carry identical N-substituents but differ fundamentally in their central spacer: a flexible –CH₂CH₂– bridge versus a rigid 1,4-disubstituted benzene ring. This single structural variation produces the following quantifiable differences: molecular weight (178.27 vs. 226.32 g·mol⁻¹, a 21.2% reduction), boiling point (299.5 °C at 760 mmHg vs. approximately 378 °C at 760 mmHg), density (0.968 vs. ~1.1 g·cm⁻³), and ambient physical state (liquid vs. solid with mp 72–76 °C) . The ethylenediamine-cored compound also lacks the strong UV chromophore of the p-phenylenediamine system, eliminating the characteristic photodiscoloration (purple-gray upon sunlight exposure) that complicates handling and quality control of IPPD .

Scaffold engineering Physicochemical property differentiation Volatility Phase behavior

Proven Synthetic Utility as a Building Block for Pharmacologically Active Imidazoline-Piperazine Antidiabetic Agents

N-Isopropyl-N'-phenylethylenediamine serves as a regiochemically well-defined precursor in the synthesis of 2-(4,5-dihydro-1H-imidazol-2-yl)-1-isopropyl-4-phenyl-piperazine, a key intermediate in the development of imidazoline-based antihyperglycemic agents [1]. In the documented procedure, the unsymmetrical diamine reacts under trimethylaluminum and triethylamine mediation in toluene (3.0 h reaction time) to yield the imidazoline-piperazine hybrid with both the N-isopropyl and N-phenyl substituents incorporated in predetermined positions on the piperazine ring [1]. This regiochemical outcome is not achievable with symmetrical diamines (which would produce symmetrically substituted products lacking the required pharmacophoric differentiation) or with N-mono-substituted ethylenediamines (which lack the second differentiated nitrogen needed for the cyclocondensation) [2]. The resulting compound class—exemplified by PMS 847 (S-22068)—demonstrated strong glucose tolerance improvement in a rat model of type II diabetes at oral doses of 100 μmol·kg⁻¹ without hypoglycemic side effects [2].

Antidiabetic drug discovery Imidazoline synthesis Piperazine coupling Trimethylaluminum-mediated condensation

Physicochemical Differentiation from N,N′-Diphenylethylenediamine: Phase, Solubility, and Handling Profile

Compared to its closest symmetrical aryl-substituted analog, N,N′-diphenylethylenediamine (CAS 150-61-8), the target compound shows marked differences in key procurement-relevant properties. N,N′-Diphenylethylenediamine is a crystalline solid at ambient temperature (mp 64–67 °C, bp 228 °C at 12 mmHg, density 1.121 g·cm⁻³) , whereas N-Isopropyl-N'-phenylethylenediamine is a liquid (bp 299.5 °C at 760 mmHg, density 0.968 g·cm⁻³) . The target compound's LogP of 2.56 and PSA of 24.06 Ų reflect the balance between the lipophilic isopropyl group and the hydrogen-bond-donating secondary amine functionalities, yielding moderate lipophilicity suitable for both organic-phase reactions and, upon salt formation, aqueous compatibility . In contrast, the symmetrical diphenyl analog has a higher molecular weight (212.29 vs. 178.27 g·mol⁻¹), is a solid requiring dissolution before use in many reactions, and lacks the differentiated nitrogen basicity that underpins the target compound's regioselective reactivity.

Physicochemical profiling Phase behavior Lipophilicity Handling properties

Differentiated Nitrogen Basicity and Steric Environment Enables Chemoselective Derivatization

The two nitrogen atoms of N-Isopropyl-N'-phenylethylenediamine are chemically nonequivalent: one bears a secondary alkyl substituent (isopropyl, pKa of conjugate acid ~10.6 for simple secondary alkyl amines), while the other bears an aromatic substituent (phenyl, pKa of conjugate acid ~4.6 for simple N-alkylanilines) [1]. This ~6 pKa unit difference in basicity, combined with the steric bulk of the isopropyl group versus the planar phenyl ring, creates a thermodynamically and kinetically differentiated diamine system. In the imidazolidine ring-opening studies of Fife and Pellino, this differentiation manifests mechanistically: at neutral to high pH, the less basic nitrogen (anilino) is preferentially expelled as a leaving group; only under strongly acidic conditions (pH < 6) does the more basic isopropylamino nitrogen compete for leaving-group departure . In contrast, symmetrical N,N′-dimethylethylenediamine and N,N′-diphenylethylenediamine possess chemically equivalent nitrogen atoms (within each molecule), precluding any chemoselective discrimination . This property is of practical significance for asymmetric ligand synthesis, stepwise solid-phase conjugation, and the construction of heterobifunctional crosslinkers.

Chemoselective functionalization Nitrogen basicity Steric differentiation Asymmetric ligand design

Synthetic Accessibility Advantage: Fewer Synthetic Steps vs. IPPD for Medicinal Chemistry Diamine Building Block Applications

For applications requiring an unsymmetrical N-alkyl-N′-aryl diamine building block, N-Isopropyl-N'-phenylethylenediamine offers a formal two-step retrosynthetic disconnection from commercially available 2-anilinoethanol (N-phenylethanolamine, CAS 122-98-5) via N-alkylation or reductive amination [1]. The literature-documented upstream precursor (2-anilinoethanol) is a commodity chemical widely available at scale [1]. In contrast, synthesizing the analogous unsymmetrical substitution pattern on a p-phenylenediamine scaffold (i.e., IPPD) requires N-alkylation of p-aminodiphenylamine (PADPA) with isopropyl bromide or acetone under hydrogenation conditions at elevated temperature (120–170 °C) and pressure (45–60 atm), a more energy-intensive process involving a specialized intermediate [2]. For medicinal chemistry groups synthesizing imidazoline libraries or diamine-derived screening collections, the ethylenediamine scaffold's greater synthetic accessibility—combined with the absence of the strongly UV-absorbing, oxidation-prone p-phenylenediamine chromophore—can streamline parallel synthesis workflows and simplify purification [1].

Synthetic efficiency Step-count reduction Medicinal chemistry building blocks Ethylenediamine vs. phenylenediamine

Optimal Deployment Scenarios for N-Isopropyl-N'-phenylethylenediamine (CAS 69038-55-7): Evidence-Based Application Guidance


Mechanistic Probe Design Exploiting pH-Switchable Regioselective Imidazolidine Ring Opening

Research groups designing pH-responsive molecular probes, controlled-release systems, or stimuli-responsive materials should select N-Isopropyl-N'-phenylethylenediamine as the diamine building block when the ability to switch between two chemically distinct Schiff base products—triggered by a pH change across the pH 6 threshold—is required. The documented kinetic data (kH = 4 × 10⁷ M⁻¹·s⁻¹ for C–N phenyl cleavage at pH > 6; competitive C–N isopropyl cleavage with λmax 512 nm at pH < 6) provide the quantitative foundation for designing imidazolidine-based systems with predictable, tunable product output . This application is inaccessible to symmetrical diamines, which lack the differentiated nitrogen environments necessary for regiochemical switching.

Synthesis of Imidazoline-Piperazine Antidiabetic Pharmacophores via Trimethylaluminum-Mediated Cyclocondensation

Medicinal chemistry teams pursuing imidazoline-based antihyperglycemic agents—particularly those optimizing the PMS 847 (S-22068) chemotype—should procure this specific unsymmetrical diamine for the construction of 1-isopropyl-4-phenyl-2-(imidazolin-2-yl)piperazine intermediates. The documented synthetic protocol (trimethylaluminum, triethylamine, toluene, 3.0 h) yields the regiospecifically disubstituted piperazine scaffold essential for antidiabetic activity [1]. Substitution with symmetrical or mono-substituted diamines will produce different regioisomers or incomplete cyclocondensation products, potentially abolishing the pharmacological activity demonstrated by PMS 847 at 100 μmol·kg⁻¹ p.o. in the rat type II diabetes model.

Liquid-Phase Parallel Synthesis and Automated High-Throughput Experimentation Workflows

For high-throughput medicinal chemistry or automated parallel synthesis platforms, the liquid physical state of N-Isopropyl-N'-phenylethylenediamine at ambient temperature eliminates the solid-dissolution step required for crystalline diamines such as N,N′-diphenylethylenediamine (mp 64–67 °C), reducing cycle time and improving liquid-handling accuracy . The ~16% lower molecular weight compared to the symmetrical diphenyl analog also improves atom economy in amide coupling, reductive amination, and urea-forming reactions commonly employed in library synthesis . This compound is therefore the preferred choice when designing unsymmetrical diamine building blocks for automated synthesis platforms that prioritize liquid reagents with well-defined volumetric dispensing characteristics.

Heterobifunctional Crosslinker and Asymmetric Ligand Construction

Researchers synthesizing heterobifunctional crosslinkers, stepwise solid-phase conjugation handles, or asymmetric metal ligands that require two chemically distinct amine attachment points should select N-Isopropyl-N'-phenylethylenediamine. The approximately 6-unit pKa differential between the N-isopropyl and N-phenyl nitrogen atoms enables sequential, chemoselective derivatization without protecting group manipulation—a capability not available from symmetrical diamines such as N,N′-dimethylethylenediamine or N,N′-diphenylethylenediamine . This intrinsic chemoselectivity has been mechanistically validated through the pH-dependent imidazolidine ring-opening studies, confirming that the two nitrogen atoms exhibit kinetically resolvable reactivity under controllable conditions .

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